A Technical Guide to 3-Azetidinyl Propionate: Synthesis, Characterization, and Therapeutic Postulates
A Technical Guide to 3-Azetidinyl Propionate: Synthesis, Characterization, and Therapeutic Postulates
Disclaimer: 3-Azetidinyl propionate (CAS 1220037-80-8) is a compound with limited publicly available research data. This guide is constructed based on established principles of organic chemistry, medicinal chemistry, and pharmacology. The experimental protocols and biological hypotheses presented herein are illustrative and require empirical validation.
Introduction: The Rising Prominence of the Azetidine Scaffold
In the landscape of modern drug discovery, the azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and distinct three-dimensional geometry offer a unique combination of properties that medicinal chemists leverage to optimize drug candidates.[2][3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the constrained nature of the azetidine ring can enhance metabolic stability, improve solubility, and provide novel vectors for interacting with biological targets.[1][3] This has led to the incorporation of azetidine moieties in several FDA-approved drugs, highlighting their therapeutic potential across a range of diseases, including cancer, inflammation, and central nervous system (CNS) disorders.[1]
This guide focuses on a specific, yet under-explored, member of this chemical class: 3-Azetidinyl propionate. We will provide a comprehensive overview of its physicochemical properties, propose a robust synthetic route, and postulate a potential therapeutic application grounded in the structural and pharmacological precedents of related azetidine derivatives.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. For 3-Azetidinyl propionate, while extensive experimental data is not widely published, we can collate its basic characteristics and predict key drug-like parameters.
| Property | Value | Source/Method |
| CAS Number | 1220037-80-8 | Chemical Abstracts Service |
| Molecular Formula | C₆H₁₁NO₂ | - |
| Molecular Weight | 129.16 g/mol | - |
| Appearance | Colorless to pale yellow oil (Predicted) | Based on similar short-chain esters |
| Boiling Point | Not available | - |
| Melting Point | Not applicable (likely a liquid at STP) | - |
| Predicted logP | -0.5 to 0.5 | Cheminformatics prediction |
| Predicted pKa (basic) | 8.5 - 9.5 (for the azetidine nitrogen) | Cheminformatics prediction |
Synthesis and Purification: A Practical Approach
The synthesis of 3-Azetidinyl propionate can be approached through several established organic chemistry transformations. Here, we outline a practical and efficient two-step synthesis starting from commercially available 3-hydroxyazetidine.
Proposed Synthetic Scheme
The proposed synthesis involves a standard esterification reaction between 3-hydroxyazetidine and propionyl chloride, followed by a deprotection step if a protecting group is used for the azetidine nitrogen.
Step-by-Step Experimental Protocol
Materials and Reagents:
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N-Boc-3-hydroxyazetidine
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Propionyl chloride
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Triethylamine (Et₃N)
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Step 1: Esterification
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To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.2 eq).
-
Slowly add propionyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield N-Boc-3-azetidinyl propionate.
Step 2: Deprotection
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Dissolve the purified N-Boc-3-azetidinyl propionate from Step 1 in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
Re-dissolve the residue in a minimal amount of DCM and carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, 3-Azetidinyl propionate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-Azetidinyl propionate.
Hypothesized Biological Activity and Mechanism of Action
The structural features of 3-Azetidinyl propionate, specifically the presence of a secondary amine within a constrained ring and a short-chain ester, suggest potential interactions with various biological targets, particularly neurotransmitter transporters or receptors. Azetidine derivatives have been explored as CNS modulators, and the propionate moiety is a short-chain fatty acid that can influence cellular signaling.[1][4]
Postulate: A Novel GABA Transporter (GAT) Modulator
We hypothesize that 3-Azetidinyl propionate may act as a modulator of GABA transporters (GATs). GATs are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Inhibition of GATs leads to increased GABAergic tone, a mechanism utilized by several anticonvulsant and anxiolytic drugs. The azetidine ring can be considered a bioisostere of the piperidine or pyrrolidine rings found in known GAT inhibitors.[5][6]
Proposed Signaling Pathway
Caption: Hypothesized mechanism of GAT inhibition.
In Vitro Experimental Workflow for Target Validation
To test our hypothesis, a cell-based GABA uptake assay can be employed. This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing the target GAT subtype (e.g., GAT1).
Detailed Protocol: [³H]GABA Uptake Assay
Cell Culture:
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Culture HEK293 cells stably expressing human GAT1 (hGAT1) in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Plate cells in 96-well plates and grow to 80-90% confluency.
Assay Procedure:
-
Prepare a stock solution of 3-Azetidinyl propionate in a suitable vehicle (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer (e.g., HBSS).
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound or vehicle for 15 minutes at room temperature.
-
Add a mixture of [³H]GABA and unlabeled GABA to each well to initiate the uptake.
-
Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
3-Azetidinyl propionate represents an intriguing, albeit understudied, chemical entity. Its structural similarity to known bioactive molecules, particularly those targeting the CNS, suggests a promising avenue for further investigation. The synthetic route and experimental protocols outlined in this guide provide a solid foundation for initiating such studies.
Future research should focus on:
-
Empirical validation of the proposed synthesis and full characterization of the compound.
-
Screening against a panel of CNS targets to identify its primary mechanism of action.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity if a promising biological activity is identified.
-
In vivo studies to assess its pharmacokinetic properties and therapeutic efficacy in relevant animal models.
By systematically exploring the chemistry and biology of 3-Azetidinyl propionate, the scientific community can unlock its potential contribution to the development of novel therapeutics.
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